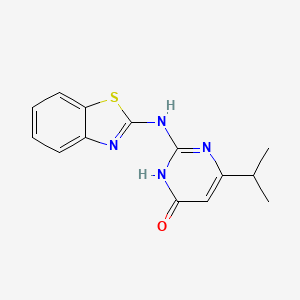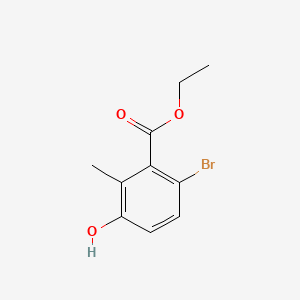
1,3,4-Oxadiazole, 2,5-(o-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- is a chemical compound with the molecular formula C14H10N2O3 and a molecular weight of 254.24 g/mol . This compound is known for its unique structure, which includes a 1,3,4-oxadiazole ring flanked by two phenol groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- typically involves the reaction of 2-hydroxybenzonitrile with hydrazine hydrate to form the intermediate hydrazide. This intermediate is then cyclized using an oxidizing agent such as iodobenzene diacetate to yield the desired oxadiazole compound . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinones, reduced oxadiazole derivatives, and various substituted phenol compounds .
Applications De Recherche Scientifique
Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in biological systems.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.
Cellular Pathways: The compound can modulate signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- can be compared with other similar compounds, such as:
- 2,5-Bis(2-hydroxyphenyl)-1,3,4-oxadiazole
- 2,5-Di(o-hydroxyphenyl)-1,3,4-oxadiazole
- 2,2’-(1,3,4-Oxadiazole-2,5-diyl)diphenol
These compounds share the oxadiazole ring structure but differ in the substitution patterns on the phenol groups. The unique arrangement of functional groups in Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
2491-96-5 |
|---|---|
Formule moléculaire |
C14H10N2O3 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
2-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C14H10N2O3/c17-11-7-3-1-5-9(11)13-15-16-14(19-13)10-6-2-4-8-12(10)18/h1-8,17-18H |
Clé InChI |
SEMAVAGWZWRRKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)

![[2-(Difluoromethyl)-6-fluorophenyl]boranediol](/img/structure/B14089891.png)
![Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14089895.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089896.png)
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089913.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) octadec-9-enoate](/img/structure/B14089915.png)




![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14089942.png)
